molecular formula C15H14D4N2O2 B1163257 AB-CHMINACA metabolite M4-d4

AB-CHMINACA metabolite M4-d4

Cat. No.: B1163257
M. Wt: 262.3
InChI Key: DVXHKIOGZJHOPD-DOGSKSIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-CHMINACA metabolite M4-d4 is an analytical reference material that is structurally categorized as a synthetic cannabinoid. It is intended for use as an internal standard for the quantification of AB-CHMINACA metabolite M4 by GC- or LC-mass spectrometry (MS). AB-CHMINACA metabolite M4 is an expected metabolite of AB-CHMINACA in which the carboxamide-linked aminocarbonyl-2-methylpropyl side chain associated with both AB-CHMINACA and AB-FUBINACA has been replaced with a carboxyl group. This product is intended for research and forensic applications.

Properties

Molecular Formula

C15H14D4N2O2

Molecular Weight

262.3

InChI

InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)/i4D,5D,8D,9D

InChI Key

DVXHKIOGZJHOPD-DOGSKSIHSA-N

SMILES

O=C(O)C1=NN(CC2CCCCC2)C3=C1C([2H])=C([2H])C([2H])=C3[2H]

Synonyms

1-(cyclohexylmethyl)-1H-indazole-3-carboxylic-d4 acid

Origin of Product

United States

Preparation Methods

Table 1: Stock Solution Preparation Guidelines

ParameterSpecificationSource
Solvent Acetonitrile or methanol (HPLC grade)
Concentration 100 µg/mL (±2% uncertainty)
Storage Temperature −20°C (short-term); −80°C for long-term stability (>6 months)
Aliquoting Single-use glass ampules to prevent freeze-thaw degradation
Solubility Soluble in DMSO, methanol, and acetonitrile; insoluble in aqueous buffers

Stock solutions are prepared gravimetrically, with purity verified via UV-Vis spectroscopy and LC-MS. For example, GlpBio provides detailed dilution tables to achieve working concentrations (Table 2):

Table 2: Dilution Protocol for 1 mg/mL Stock Solution

Target ConcentrationVolume of Stock Solution (mL)Final Volume (mL)
1 mM3.81241
5 mM0.76251
10 mM0.38121

Certified reference materials (CRMs) of this compound must adhere to ISO/IEC 17025 and ISO 17034 standards, ensuring traceability and metrological validity. Key quality control measures include:

  • Purity Analysis : Batch-specific certificates of analysis (CoA) confirm purity >98% via LC-MS/UV.

  • Stability Testing : Long-term stability studies in biological matrices (e.g., urine, blood) show the compound remains stable for ≥17 weeks at −20°C.

  • Homogeneity Testing : Ampules are tested for concentration uniformity using triplicate injections in LC-MS.

Applications in Analytical Methods

As an internal standard, this compound is spiked into biological samples to correct for matrix effects and instrument variability. For example:

  • LC-MS/MS Quantification : A 100 µL aliquot of the CRM (100 µg/mL) is added to 1 mL of blood or urine, yielding a final concentration of 10 ng/mL.

  • Calibration Curves : Linear responses (R² >0.99) are achieved across 1–100 ng/mL ranges when paired with isotopically labeled internal standards .

Q & A

Q. How can AB-CHMINACA metabolite M4 be reliably identified in biological samples?

  • Methodological Answer: M4 is best identified using UPLC-HRMS (Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) due to its high sensitivity for detecting hydroxylated metabolites. Key steps include:
  • Sample Preparation: Use solid-phase extraction (SPE) to isolate metabolites from urine or blood .
  • Chromatographic Separation: Employ a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve M4 from matrix interferences .
  • Mass Spectrometry: Monitor precursor ions (e.g., m/z 375.2 for M4) and product ions (e.g., m/z 144.1) with a mass error tolerance of <10 ppm .
  • Validation: Compare retention times and fragmentation patterns with synthesized reference standards. Cross-validate using GC-MS/MS for confirmatory analysis .

Q. What experimental models are suitable for studying AB-CHMINACA metabolite M4 formation?

  • Methodological Answer:
  • In vitro Models:
  • Human Liver Microsomes (HLM): Incubate AB-CHMINACA with NADPH-regenerating systems to simulate Phase I metabolism. CYP3A4 inhibition studies (e.g., ketoconazole) confirm its dominant role in M4 production .
  • Recombinant CYP3A4: Directly assess enzyme-specific activity by spiking AB-CHMINACA into rCYP3A4 incubations .
  • In vivo Models:
  • Murine Studies: Administer AB-CHMINACA intraperitoneally (e.g., 282.84 mg/kg LD50 in mice) and collect blood/tissue samples at timed intervals. Use LC-QTOF to track M4 pharmacokinetics .

Advanced Research Questions

Q. How can conflicting data on AB-CHMINACA metabolite formation (e.g., M4 vs. M5) be resolved?

  • Methodological Answer: Discrepancies arise due to differences in enzyme sources (e.g., rCYP3A4 vs. HLM). To address this:
  • Enzyme Kinetics: Calculate Vmax and Km for each system to quantify catalytic efficiency differences .
  • Isotopic Labeling: Use deuterated AB-CHMINACA (M4-d4) to trace hydroxylation pathways and differentiate artifacts from true metabolites .
  • Multi-Enzyme Assays: Co-incubate HLM with CYP3A4 inhibitors/inducers to isolate contributions from auxiliary enzymes (e.g., CYP2C19) .

Q. What analytical strategies improve detection of M4 in low-abundance forensic samples?

  • Methodological Answer:
  • Derivatization: Enhance ionization efficiency by derivatizing M4 with pentafluoropropionic anhydride (PFPA) for GC-ECD (Electron Capture Detection) .
  • Immunoaffinity Extraction: Develop monoclonal antibodies targeting M4’s carboxylamide group to pre-concentrate metabolites from diluted urine .
  • Data-Independent Acquisition (DIA): Use SWATH-MS to fragment all ions within a predefined m/z range, improving detection of trace metabolites without prior spectral libraries .

Q. Why does M4 persist as a biomarker despite rapid AB-CHMINACA metabolism?

  • Methodological Answer: M4’s stability stems from its carboxylic acid structure , which resounds further Phase II conjugation. Key evidence:
  • Metabolite Ratios: In fatal intoxication cases, M4 blood levels (2.29 ng/mL) remain detectable alongside the parent compound (7.61 ng/mL), indicating slower clearance .
  • pH-Dependent Solubility: M4’s solubility in PBS (pH 7.2) facilitates urinary excretion, making it a reliable long-term marker compared to unstable hydroxylated analogs .

Methodological Challenges & Solutions

Q. How to address variability in M4 quantification across laboratories?

  • Standardization Steps:
  • Reference Materials: Use certified M4-d4 (deuterated internal standard) to correct for matrix effects and instrument drift .
  • Inter-Laboratory Trials: Share blinded samples to harmonize protocols (e.g., ISO/IEC 17025 guidelines) .
  • Data Sharing: Publish raw MS/MS spectra in repositories (e.g., Metabolomics Workbench) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AB-CHMINACA metabolite M4-d4
Reactant of Route 2
AB-CHMINACA metabolite M4-d4

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